

Application Notes and Protocols for In Vitro Susceptibility Testing of Ceftaroline Fosamil

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Compound of Interest

Compound Name:	Teflaro
CAS No.:	866021-48-9
Cat. No.:	B1663062

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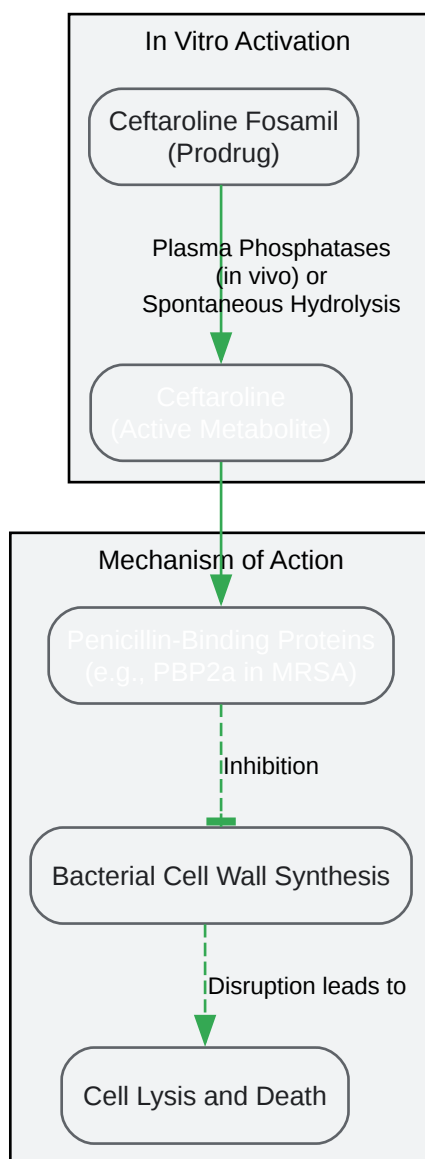
These application notes provide detailed protocols for the preparation and use of ceftaroline fosamil for in vitro antimicrobial susceptibility testing (AST). The information is compiled from established guidelines and research publications to ensure accuracy and reproducibility in a laboratory setting.

Introduction

Ceftaroline fosamil is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), and common Gram-negative respiratory pathogens.[1] It is a prodrug that is rapidly converted in vivo by plasma phosphatases to its active metabolite, ceftaroline.[1][2][3] For in vitro susceptibility testing, it is crucial to use standardized methods for the preparation of ceftaroline fosamil to obtain accurate and reproducible Minimum Inhibitory Concentration (MIC) and disk diffusion results. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

The active form, ceftaroline, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][3] A key feature of ceftaroline is its high affinity for PBP2a, the protein responsible for methicillin resistance in *Staphylococcus aureus*. [1][2] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to cell lysis and death.[3]



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Caption: Activation of Ceftaroline Fosamil and its Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and use of ceftaroline fosamil in in vitro susceptibility testing.

Table 1: Solubility and Storage of Ceftaroline Fosamil Stock Solutions

Parameter	Value	Source
Solubility		
Dimethyl Sulfoxide (DMSO)	Sparingly soluble; 41.67 mg/mL (55.95 mM) with ultrasonic assistance	[1]
Storage of Stock Solution		
-20°C	Up to 1 month	
-80°C	Up to 6 months	

Table 2: CLSI and EUCAST Interpretive Criteria for Ceftaroline against *Staphylococcus aureus*

MIC (µg/mL)	Disk Diffusion (30 µg disk) Zone Diameter (mm)	
Organization	S	SDD
CLSI	≤1	2-4
EUCAST	≤1	-

S=Susceptible, SDD=Susceptible-Dose Dependent, I=Intermediate, R=Resistant. CLSI breakpoints are based on a dosage regimen of 600 mg every 12 hours for 'S' and 600 mg every 8 hours for 'SDD'.^[4]

Table 3: Quality Control (QC) Ranges for Ceftaroline MIC Testing (CLSI)

QC Strain	ATCC Number	MIC Range ($\mu\text{g/mL}$)
Escherichia coli	ATCC 25922	0.06 - 0.5
Staphylococcus aureus	ATCC 29213	0.12 - 0.5
Streptococcus pneumoniae	ATCC 49619	0.008 - 0.06
Haemophilus influenzae	ATCC 49247	0.015 - 0.12
Pseudomonas aeruginosa	ATCC 27853	8 - 32

Experimental Protocols

Preparation of Ceftaroline Fosamil Stock Solution

This protocol describes the preparation of a high-concentration stock solution of ceftaroline fosamil for use in broth microdilution and disk diffusion testing.

Materials:

- Ceftaroline fosamil powder
- Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
- Sterile, amber microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Weighing: Accurately weigh the desired amount of ceftaroline fosamil powder using a calibrated analytical balance in a sterile environment.
- Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL stock solution, add 10 mg of

ceftaroline fosamil to 1 mL of DMSO.

- **Mixing:** Vortex the solution thoroughly until the powder is completely dissolved. The use of an ultrasonic water bath may be necessary to aid dissolution.[5]
- **Aliquoting and Storage:** Aliquot the stock solution into sterile, amber microcentrifuge tubes in volumes suitable for single-day use to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.

Broth Microdilution Susceptibility Testing

This protocol follows the general principles outlined by CLSI for broth microdilution testing.

Materials:

- Ceftaroline fosamil stock solution (10 mg/mL)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Quality control (QC) strains (e.g., *S. aureus* ATCC 29213)

Procedure:

- **Preparation of Working Solutions:** Prepare serial twofold dilutions of the ceftaroline fosamil stock solution in CAMHB to achieve the desired final concentrations in the microtiter plate (typically ranging from 0.008 to 64 µg/mL).
- **Inoculation:** Inoculate each well of the microtiter plate with the bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plates at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours.

- **Reading Results:** The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.
- **Quality Control:** Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI (see Table 3).

Disk Diffusion Susceptibility Testing

This protocol is based on the Kirby-Bauer disk diffusion method as described by CLSI.

Materials:

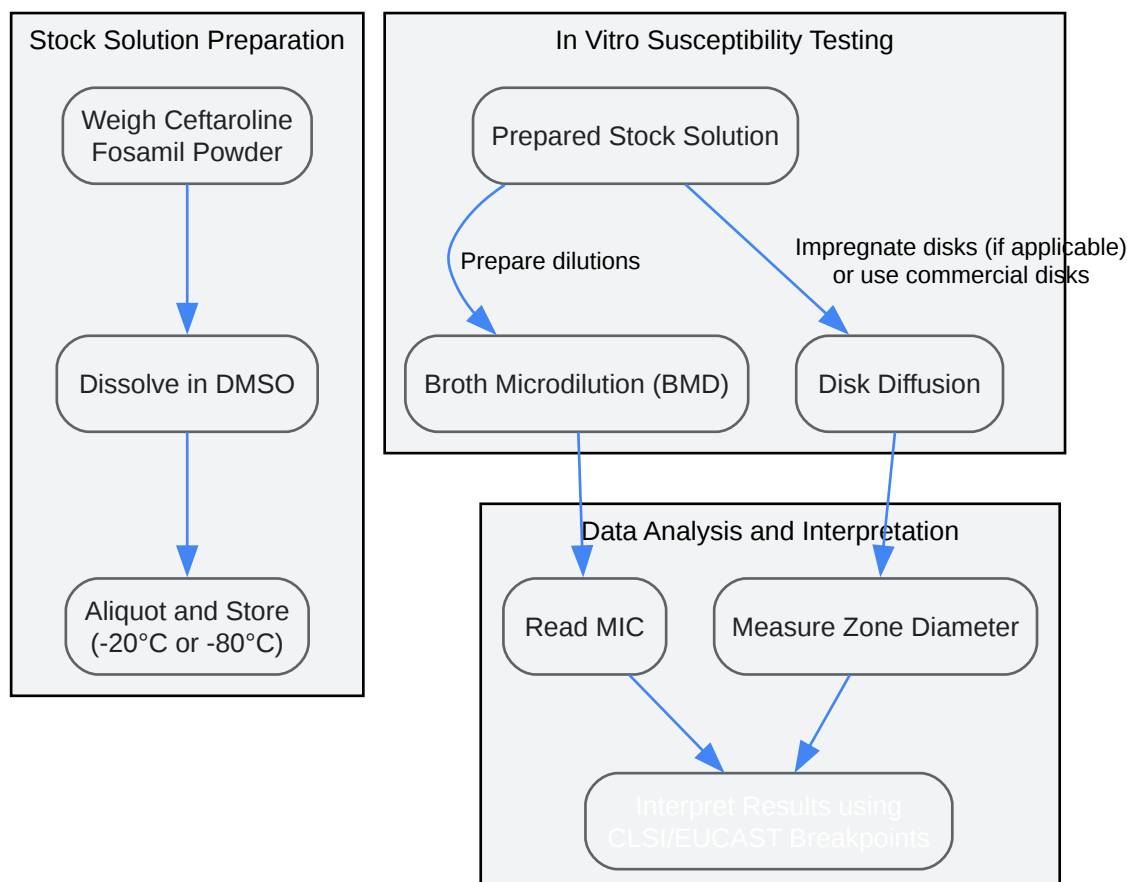
- Ceftaroline 30 µg disks
- Mueller-Hinton Agar (MHA) plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile cotton swabs
- Quality control (QC) strains (e.g., *S. aureus* ATCC 25923)

Procedure:

- **Inoculation:** Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly over the entire surface of an MHA plate to obtain confluent growth.
- **Disk Application:** Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.
- **Incubation:** Incubate the plates in an inverted position at 35°C ± 2°C in ambient air for 16-20 hours.
- **Reading Results:** Measure the diameter of the zone of inhibition around the disk to the nearest millimeter.
- **Interpretation:** Interpret the results as susceptible, susceptible-dose dependent, or resistant based on the zone diameter interpretive criteria provided by CLSI (see Table 2).

- Quality Control: Test the appropriate QC strains in parallel. The zone diameters should be within the established QC ranges.

Workflow and Logical Relationships



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Caption: Workflow for Ceftaroline Fosamil In Vitro Susceptibility Testing.

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